molecular formula C12H16N2O B3061751 Indol-6-OL, 3-(2-(dimethylamino)ethyl)- CAS No. 1476-33-1

Indol-6-OL, 3-(2-(dimethylamino)ethyl)-

Cat. No. B3061751
CAS RN: 1476-33-1
M. Wt: 204.27 g/mol
InChI Key: WUQMRWPLIMXBDX-UHFFFAOYSA-N
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Description

3-(2-Dimethylamino-ethyl)-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol typically involves the reaction of 5-bromo-1H-indole with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Dimethylamino-ethyl)-1H-indol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

3-(2-Dimethylamino-ethyl)-1H-indol-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Dimethylamino-ethyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, such as serotonin receptors. It may also interact with enzymes and other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: A serotonin receptor agonist used to treat migraines.

    Rizatriptan: Another serotonin receptor agonist with similar applications.

    Almotriptan: A compound with a similar structure and function to sumatriptan and rizatriptan.

Uniqueness

3-(2-Dimethylamino-ethyl)-1H-indol-6-ol is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets.

properties

CAS RN

1476-33-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-6-ol

InChI

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-7-10(15)3-4-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3

InChI Key

WUQMRWPLIMXBDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=C1C=CC(=C2)O

Other CAS RN

1476-33-1

Origin of Product

United States

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